Cas no 97387-95-6 (N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide)
![N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide structure](https://it.kuujia.com/scimg/cas/97387-95-6x500.png)
97387-95-6 structure
Nome del prodotto:N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide
- N-[1-(3-butan-2-yl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-3-methyl-1-oxopentan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- 97387-95-6
- DTXSID80913947
- N-{1-[3-(Butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboximidic acid
- beta,beta-Ergoannam
-
- Inchi: InChI=1S/C33H43N5O4/c1-6-18(3)28(32(41)38-29(19(4)7-2)33(42)37-13-9-12-25(37)31(38)40)35-30(39)21-14-23-22-10-8-11-24-27(22)20(16-34-24)15-26(23)36(5)17-21/h8,10-11,14,16,18-19,21,25-26,28-29,34H,6-7,9,12-13,15,17H2,1-5H3,(H,35,39)
- Chiave InChI: IHDIXBZKTTXKMY-UHFFFAOYSA-N
- Sorrisi: CCC(C)C1C(=O)N2CCCC2C(=O)N1C(=O)C(C(C)CC)NC(=O)C3CN(C4CC5=CNC6=CC=CC(=C56)C4=C3)C
Proprietà calcolate
- Massa esatta: 573.331505
- Massa monoisotopica: 573.331505
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 42
- Conta legami ruotabili: 7
- Complessità: 1140
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 7
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 106
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 1.28
- Punto di ebollizione: 830.7°C at 760 mmHg
- Punto di infiammabilità: 456.2°C
- Indice di rifrazione: 1.643
N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide Letteratura correlata
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
97387-95-6 (N-{1-[3-(butan-2-yl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-3-methyl-1-oxopentan-2-yl}-6-methyl-9,10-didehydroergoline-8-carboxamide) Prodotti correlati
- 942007-55-8(6-(3,4-dimethoxyphenyl)-2-{4-(trifluoromethyl)phenylmethyl}-2,3-dihydropyridazin-3-one)
- 2171988-56-8(ethyl 3-3-(1-aminocyclohexyl)-1,2,4-oxadiazol-5-ylpropanoate)
- 101649-27-8(2-acetamido-3-(3-phenoxyphenyl)propanoic acid)
- 2228338-02-9(2-(3-bromoprop-1-en-2-yl)-1-chloro-3-fluorobenzene)
- 898074-75-4(N-ethyl-3,4-dimethylbenzene-1-sulfonamide)
- 2248415-66-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetate)
- 21860-07-1(Methyl 3-acetylbenzoate)
- 491867-67-5(N-(6-Acetylbenzo[3,4-D]1,3-dioxolen-5-YL)-2-indolinylethanamide)
- 133825-87-3(4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline)
- 2171782-03-7(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,5,5-trimethylhexanamidobutanoic acid)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
